Isonicotinamide, N-(3-difluoromethoxyphenyl)-, hydrochloride
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Overview
Description
Isonicotinamide, N-(3-difluoromethoxyphenyl)-, hydrochloride is a novel and potent bioactive compound. It is known for its significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an isonicotinamide core substituted with a 3-difluoromethoxyphenyl group, and it is typically available as a hydrochloride salt .
Preparation Methods
The synthesis of Isonicotinamide, N-(3-difluoromethoxyphenyl)-, hydrochloride involves several steps, including the preparation of the isonicotinamide core and the introduction of the 3-difluoromethoxyphenyl group. The synthetic route generally includes:
Step 1: Preparation of isonicotinamide by reacting isonicotinic acid with ammonia or an amine.
Step 2: Introduction of the 3-difluoromethoxyphenyl group through a nucleophilic substitution reaction.
Step 3: Formation of the hydrochloride salt by reacting the compound with hydrochloric acid.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity .
Chemical Reactions Analysis
Isonicotinamide, N-(3-difluoromethoxyphenyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the 3-difluoromethoxyphenyl group can be replaced by other substituents.
Common reagents and conditions used in these reactions include strong acids, bases, and organic solvents. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Isonicotinamide, N-(3-difluoromethoxyphenyl)-, hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Isonicotinamide, N-(3-difluoromethoxyphenyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Isonicotinamide, N-(3-difluoromethoxyphenyl)-, hydrochloride can be compared with other similar compounds, such as:
Isonicotinamide derivatives: Compounds with different substituents on the isonicotinamide core.
Phenyl-substituted compounds: Compounds with various substituents on the phenyl ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
CAS No. |
54231-56-0 |
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Molecular Formula |
C13H11ClF2N2O2 |
Molecular Weight |
300.69 g/mol |
IUPAC Name |
N-[3-(difluoromethoxy)phenyl]pyridine-4-carboxamide;hydrochloride |
InChI |
InChI=1S/C13H10F2N2O2.ClH/c14-13(15)19-11-3-1-2-10(8-11)17-12(18)9-4-6-16-7-5-9;/h1-8,13H,(H,17,18);1H |
InChI Key |
DRCWKSLSPAENOZ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)OC(F)F)[NH2+]C(=O)C2=CC=NC=C2.[Cl-] |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)F)NC(=O)C2=CC=NC=C2.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Isonicotinamide, N-(3-difluoromethoxyphenyl)-, hydrochloride |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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